

# Benzoylnitromethane: A Versatile Synthon for the Construction of Privileged Heterocyclic Scaffolds

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## Compound of Interest

Compound Name: *Benzoylnitromethane*

Cat. No.: *B1266397*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction: The Strategic Value of Benzoylnitromethane

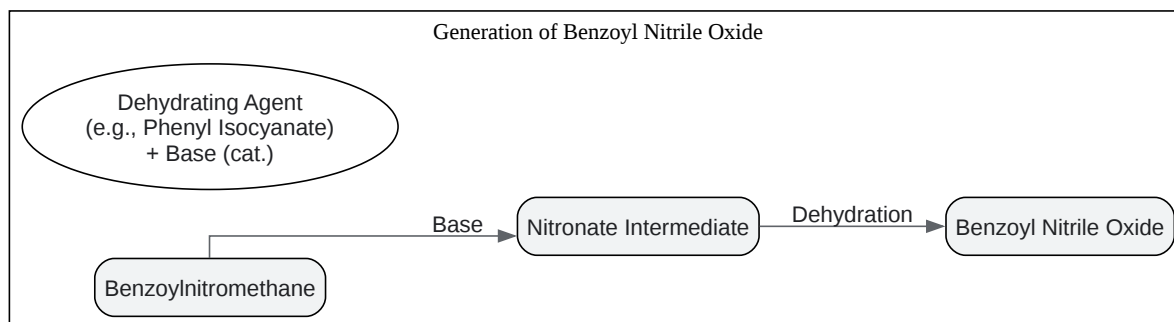
In the landscape of medicinal chemistry and drug discovery, the efficient construction of heterocyclic scaffolds is paramount. These cyclic structures are foundational to a vast number of pharmaceuticals, agrochemicals, and materials. **Benzoylnitromethane** ( $\alpha$ -nitroacetophenone), a crystalline solid with the formula  $C_6H_5COCH_2NO_2$ , emerges as a particularly powerful and versatile building block. Its strategic value lies in the dual reactivity conferred by the  $\beta$ -keto and nitro functionalities. The acidic  $\alpha$ -protons, positioned between two electron-withdrawing groups, allow for easy formation of a nitronate intermediate, while the primary nitro group serves as a latent precursor to the highly reactive nitrile oxide dipole. This guide provides a comprehensive exploration of the synthetic potential of **benzoylnitromethane**, detailing its transformation into key heterocyclic systems such as isoxazoles, pyrroles, and pyrazoles, with a focus on mechanistic rationale, field-proven protocols, and applications in modern synthetic strategies.

Property	Value	Reference
Chemical Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>3</sub>	--INVALID-LINK--
Molecular Weight	165.15 g/mol	--INVALID-LINK--
CAS Number	614-21-1	--INVALID-LINK--
Melting Point	105-107 °C	--INVALID-LINK--
Appearance	Pale yellow crystalline solid	N/A
SMILES	O=N(=O)CC(=O)c1ccccc1	--INVALID-LINK--

## Core Reactivity: The Benzoyl Nitrile Oxide Synthron

The most prominent application of **benzoylnitromethane** in heterocyclic synthesis is its role as a precursor to benzoyl nitrile oxide. Nitrile oxides are powerful 1,3-dipoles that readily participate in [3+2] cycloaddition reactions, a cornerstone for the synthesis of five-membered heterocycles.[1] The in situ generation of the nitrile oxide from the stable, solid **benzoylnitromethane** avoids the handling of potentially unstable and hazardous nitrile oxides directly.

The transformation is a dehydration reaction, typically promoted by reagents that facilitate the elimination of water. The Mukaiyama reaction, using reagents like phenyl isocyanate in the presence of a catalytic amount of a tertiary amine (e.g., triethylamine), is a classic and effective method.[2] The isocyanate acts as the dehydrating agent, ultimately being converted to diphenylurea, while the nitroalkane is transformed into the nitrile oxide.



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Caption: In-situ generation of benzoyl nitrile oxide from **benzoylnitromethane**.

This in situ generation is critical for synthetic efficiency, allowing the highly reactive nitrile oxide to be trapped immediately by a dipolarophile present in the reaction mixture, minimizing side reactions such as dimerization to form furoxans.

## [3+2] Cycloaddition Pathways: Access to Isoxazoles and 1,2,4-Oxadiazoles

Once generated, benzoyl nitrile oxide is a potent synthon for building five-membered, oxygen- and nitrogen-containing heterocycles.

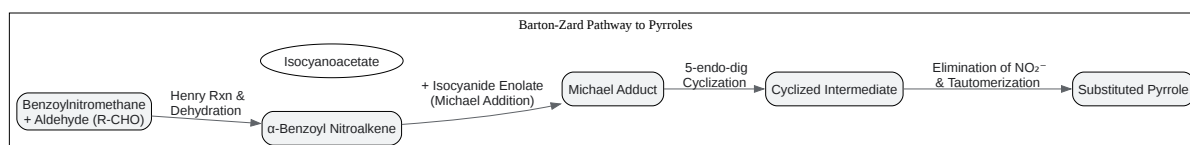
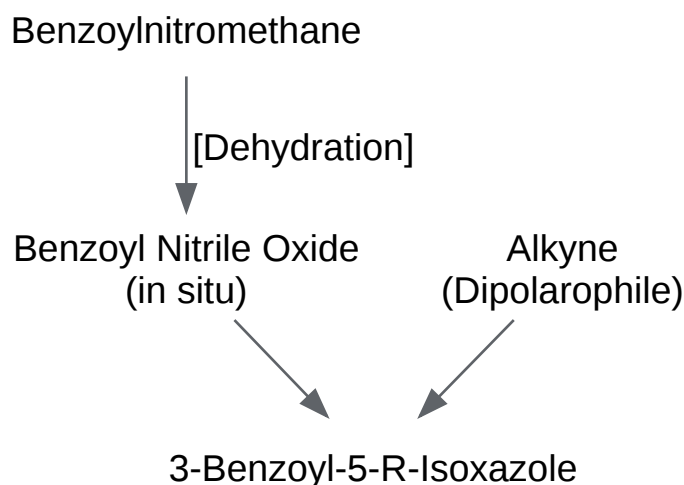
### Synthesis of Isoxazoles and Isoxazolines

The reaction of a nitrile oxide with an alkyne or an alkene is the most direct and versatile method for synthesizing isoxazoles and isoxazolines, respectively. These scaffolds are prevalent in numerous bioactive molecules. The [3+2] cycloaddition is a concerted, pericyclic reaction that proceeds with high regioselectivity.

- With Alkynes to form Isoxazoles: The cycloaddition with a terminal or internal alkyne yields a substituted isoxazole. The benzoyl group from the starting material populates the 3-position of the resulting isoxazole ring.

- With Alkenes to form Isoxazolines: Similarly, reaction with an alkene leads to a 4,5-dihydroisoxazole, also known as an isoxazoline.

The choice of dehydrating agent and base can be crucial. For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be a particularly efficient reagent for promoting the synthesis of isoxazole derivatives from primary nitro compounds and various dipolarophiles.[3]



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